molecular formula C18H20Cl2N2O4S B2466426 4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034429-23-5

4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2466426
CAS No.: 2034429-23-5
M. Wt: 431.33
InChI Key: QXRTYNSURGZASN-UHFFFAOYSA-N
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Description

4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is an organic compound belonging to the class of pyridinones. These compounds often serve as critical intermediates in various pharmacologically active substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis generally involves several steps:

  • Starting Material: : Begin with a suitably substituted pyridine.

  • Sulfonylation: : Attach the sulfonyl group to the pyrrolidine ring using a sulfonyl chloride derivative.

  • Etherification: : Introduce the pyrrolidin-3-yl group through a nucleophilic substitution reaction.

  • Final Assembly: : Couple the dichlorophenyl and pyrrolidin-3-yl moieties to the pyridinone core using standard organic synthesis techniques, ensuring controlled conditions like specific temperature and pressure settings.

Industrial Production Methods

Scalability requires optimization for yield and purity. Techniques like continuous flow chemistry can be employed to enhance efficiency. Catalysts and automated reactors ensure the process remains robust and reproducible on a large scale.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Oxidative conditions can introduce sulfone functionalities.

  • Reduction: : The compound’s sulfonyl group can be reduced to the corresponding sulfide under reducing conditions.

  • Substitution: : The chloro groups allow for further functionalization via nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Commonly uses oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Employs reagents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : Utilizes bases or acids to catalyze the reaction, depending on the desired product.

Major Products Formed

  • Oxidation Products: : Sulfone derivatives.

  • Reduction Products: : Sulfide derivatives.

  • Substitution Products: : Varied functionalized pyridinone derivatives based on the nucleophile introduced.

Scientific Research Applications

Chemistry

Used as an intermediate in synthesizing complex molecules for drug development.

Biology

Medicine

Explored for its potential in developing therapeutic agents targeting specific pathways.

Industry

Used in the synthesis of materials with specialized chemical properties.

Mechanism of Action

The compound’s mechanism revolves around its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or altering their conformation. The pathways involved are typically those related to the synthesis of specific proteins or metabolic intermediates.

Comparison with Similar Compounds

Unique Features

The presence of the 2,4-dichloro-5-methylphenyl group and the sulfonyl attachment confer unique reactivity and biological activity compared to other pyridinones.

Similar Compounds

  • 1-methyl-5-chloro-2-pyridinone: : Lacks the sulfonyl group but shares the pyridinone core.

  • N-(pyrrolidin-3-yl)-benzenesulfonamide: : Similar due to the sulfonyl-pyrrolidine combination.

This compound certainly stands out due to its specific functional groups and potential applications. If there’s a particular section you want to dive deeper into, just let me know!

Properties

IUPAC Name

4-[1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O4S/c1-11-6-17(16(20)9-15(11)19)27(24,25)22-5-4-13(10-22)26-14-7-12(2)21(3)18(23)8-14/h6-9,13H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRTYNSURGZASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)OC3=CC(=O)N(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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